molecular formula C14H22N2O3S B2602972 4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2034276-88-3

4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No. B2602972
CAS RN: 2034276-88-3
M. Wt: 298.4
InChI Key: YONAACAAXRXPKO-UHFFFAOYSA-N
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Description

4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine is a chemical compound that belongs to the class of pyridines. It is also known by the name of Lu AE58054. This compound has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. The purpose of

Scientific Research Applications

Intramolecular Cyclization

A new method for synthesizing pyrrolidines and piperidines from (aminoalkyl)pyridine N-oxides has been developed, utilizing di-tert-butylsilyl bis(trifluoromethanesulfonate) for a Boekelheide-type reaction. This approach highlights the potential for creating complex nitrogen-containing cycles, which are foundational in many pharmaceuticals and organic materials (Massaro et al., 2011).

Spin-Crossover and Crystallographic Phase Changes

Research into Iron(II) complexes of 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands has shown a subtle interplay between spin-crossover and crystallographic phase changes. This study provides insights into the structural dynamics of metal-organic frameworks and their potential applications in sensing and memory storage devices (Cook et al., 2015).

Termination of Cationic Cyclisations

Sulfonamides have been identified as novel terminators of cationic cyclizations, facilitating the efficient formation of polycyclic systems. This discovery opens new avenues for synthesizing complex organic molecules with potential applications in drug discovery and development (Haskins & Knight, 2002).

Antimicrobial Activity

A study on the synthesis, spectral analysis, and biological evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide revealed these compounds' potential in combating enzyme-linked diseases. The research underscores the importance of structural modifications in enhancing biological activity, particularly against butyrylcholinesterase, an enzyme associated with neurodegenerative diseases (Khalid et al., 2016).

Anticancer Agents

Aromatic sulfonamides containing a condensed piperidine moiety have been synthesized and shown to induce oxidative stress and glutathione depletion in cancer cells. This class of compounds exhibited cytotoxic effects in various cancer cell lines, highlighting their potential as anticancer agents (Madácsi et al., 2013).

Synthesis of Heterocycles

Activated nitriles in heterocyclic chemistry have led to the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety. Some of these compounds exhibited antimicrobial activity, demonstrating their potential in pharmaceutical applications (Ammar et al., 2004).

properties

IUPAC Name

4-(1-butylsulfonylpiperidin-3-yl)oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S/c1-2-3-11-20(17,18)16-10-4-5-14(12-16)19-13-6-8-15-9-7-13/h6-9,14H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONAACAAXRXPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(Butylsulfonyl)piperidin-3-yl)oxy)pyridine

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